(2-Ethyl-6-methyl-pyridin-4-yl)-methanol
Description
(2-Ethyl-6-methyl-pyridin-4-yl)-methanol is a pyridine derivative featuring a hydroxymethyl group (-CH2OH) at the 4-position of the pyridine ring, with ethyl and methyl substituents at the 2- and 6-positions, respectively.
Properties
CAS No. |
945463-92-3 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2-ethyl-6-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-3-9-5-8(6-11)4-7(2)10-9/h4-5,11H,3,6H2,1-2H3 |
InChI Key |
PSNJYIOQENZTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)CO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Halogens (Cl, I): Chlorine and iodine substituents increase molecular weight and polarity, enhancing reactivity in cross-coupling reactions or halogen-bonding interactions . Methoxy Groups: Methoxy substituents (e.g., in (6-Methoxypyridin-2-yl)-methanol) improve solubility in aqueous or polar solvents due to hydrogen-bonding capacity .
Positional Isomerism :
Substituent position significantly impacts electronic and steric profiles. For example, the 4-hydroxymethyl group in the target compound may allow for distinct hydrogen-bonding patterns compared to 2- or 3-positioned analogs, influencing crystal packing or ligand-receptor interactions .
Structural Analysis and Methodological Considerations
While direct crystallographic data for (2-Ethyl-6-methyl-pyridin-4-yl)-methanol are absent in the evidence, the SHELX software suite (e.g., SHELXL, SHELXS) is widely employed for refining small-molecule structures and could be applied to determine its crystal packing and hydrogen-bonding networks . The program’s robustness in handling sterically crowded systems aligns with the challenges posed by ethyl/methyl substituents in this compound.
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